molecular formula C9H9BrClN3 B13055169 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B13055169
M. Wt: 274.54 g/mol
InChI Key: FHTAQAJELFCHFX-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. It is characterized by the presence of bromine, chlorine, and three methyl groups attached to the pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the following steps :

    Starting Material: 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

    Bromination: The starting material is dissolved in a suitable solvent such as chloroform, and N-bromosuccinimide is added. The mixture is refluxed for a specific period to achieve bromination.

    Methylation: The brominated product is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution with an amine can yield an aminopyrrolopyrimidine derivative .

Scientific Research Applications

5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the bromine and methyl groups.

    5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl groups.

Uniqueness

The presence of bromine, chlorine, and three methyl groups in 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine imparts unique chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its specific substitution pattern can influence its reactivity and biological activity .

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

5-bromo-4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H9BrClN3/c1-4-7(10)6-8(11)12-5(2)13-9(6)14(4)3/h1-3H3

InChI Key

FHTAQAJELFCHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)N=C(N=C2Cl)C)Br

Origin of Product

United States

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